Cas no 152847-08-0 (D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl-)

D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl- structure
152847-08-0 structure
Product name:D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl-
CAS No:152847-08-0
MF:C48H62N8O9
MW:895.054091930389
CID:99103
PubChem ID:71308744

D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl- Chemical and Physical Properties

Names and Identifiers

    • D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl-
    • (2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-
    • D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl...
    • A-Ala-Tyr-D-Phe
    • Hexamethyleneiminocarbonyl-Leu-D-Trp-D-Ala-
    • HEXAMETHYLENIMINOCARBONYL-LEU-DTRP-DALA-B-ALA-TYR-DPHE
    • TTA-386
    • HEXAMETHYLENIMINOCARBONYL-LEU-DTRP-DALA-BETA-ALA-TYR-DPHE
    • Hexamethyleneiminocarbonyl-Leu-D-Trp-D-Ala-β-Ala-Tyr-D-Phe
    • DTXSID00745626
    • N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine
    • 152847-08-0
    • TTA-386, >=97% (HPLC)
    • (2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
    • Inchi: InChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1
    • InChI Key: QVTBFVFPWXEIOX-VYAQOJDXSA-N
    • SMILES: CC(C[C@@H](C(N[C@H](CC1=CNC2=CC=CC=C12)C(N[C@@H](C(NCCC(N[C@H](C(N[C@H](CC1C=CC=CC=1)C(=O)O)=O)CC1C=CC(O)=CC=1)=O)=O)C)=O)=O)NC(N1CCCCCC1)=O)C

Computed Properties

  • Exact Mass: 894.46400
  • Monoisotopic Mass: 894.46397559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 65
  • Rotatable Bond Count: 21
  • Complexity: 1580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 251Ų

Experimental Properties

  • PSA: 251.16000
  • LogP: 5.73500

D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:?20°C

D-Phenylalanine,N-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-leucyl-D-tryptophyl-D-alanyl-b-alanyl-L-tyrosyl- Related Literature

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